1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione
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Overview
Description
1-(2,4-Dimethylbenzyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group substituted with two methyl groups at the 2 and 4 positions, attached to an indole-2,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with 2,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylbenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the indole ring can yield nitro-indole derivatives, while halogenation can produce halogenated indole compounds.
Scientific Research Applications
1-(2,4-Dimethylbenzyl)-1H-indole-2,3-dione has several scientific research applications, including:
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. For example, indole derivatives are known to bind to serotonin receptors, which can influence neurotransmission and mood regulation . Additionally, the compound’s ability to undergo electrophilic aromatic substitution reactions allows it to form covalent bonds with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-1H-indole-2,3-dione: Similar structure but lacks the methyl groups on the benzyl ring.
1-(2-Methylbenzyl)-1H-indole-2,3-dione: Contains only one methyl group on the benzyl ring.
1-(4-Methylbenzyl)-1H-indole-2,3-dione: Contains a methyl group at the 4 position of the benzyl ring.
Uniqueness: 1-(2,4-Dimethylbenzyl)-1H-indole-2,3-dione is unique due to the presence of two methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with biological targets and undergo various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-13(12(2)9-11)10-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSBJLDUKBYYBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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